molecular formula C10H8ClNO B11904841 1-(4-chloro-1H-indol-2-yl)ethanone

1-(4-chloro-1H-indol-2-yl)ethanone

Cat. No.: B11904841
M. Wt: 193.63 g/mol
InChI Key: ILJIGDRTFMVWLH-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-indol-2-yl)ethanone is an indole derivative characterized by the presence of a chloro substituent at the fourth position of the indole ring and an ethanone group at the second position. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions, are common in industrial settings.

Types of Reactions:

    Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(4-chloro-1H-indol-2-yl)acetic acid.

    Reduction: 1-(4-chloro-1H-indol-2-yl)ethanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-1H-indol-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-1H-indol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro substituent and ethanone group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-1H-indol-2-yl)ethanone is unique due to the presence of the chloro substituent, which enhances its reactivity in substitution reactions and may improve its biological activity compared to non-chlorinated analogs.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

1-(4-chloro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8ClNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3

InChI Key

ILJIGDRTFMVWLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC=C2Cl

Origin of Product

United States

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